pyridin-2-ylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
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Overview
Description
Pyridin-2-ylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is a complex organic compound that features a pyridine ring, a thiophene ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-2-ylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. One common approach involves the following steps:
Synthesis of 1-(thiophen-2-yl)-1H-1,2,3-triazole: This can be achieved through a cycloaddition reaction between thiophene-2-carboxylic acid and sodium azide, followed by reduction.
Preparation of pyridin-2-ylmethyl carbamate: This involves the reaction of pyridin-2-ylmethanol with phosgene or a phosgene substitute to form the carbamate.
Coupling Reaction: The final step involves coupling the 1-(thiophen-2-yl)-1H-1,2,3-triazole with pyridin-2-ylmethyl carbamate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-ylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
Pyridin-2-ylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Mechanism of Action
The mechanism of action of pyridin-2-ylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ylmethyl carbamate:
1-(Thiophen-2-yl)-1H-1,2,3-triazole: Lacks the pyridine and carbamate functionalities, limiting its use in certain applications.
Uniqueness
Pyridin-2-ylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is unique due to its combination of three distinct functional groups (pyridine, thiophene, and triazole), which confer a wide range of chemical reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
pyridin-2-ylmethyl N-[(1-thiophen-2-yltriazol-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-14(21-10-11-4-1-2-6-15-11)16-8-12-9-19(18-17-12)13-5-3-7-22-13/h1-7,9H,8,10H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTPUJHDKOIDDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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